molecular formula C27H21N B2712918 7-Phenyl-5,6,8,9-tetrahydrodibenzo[c,h]acridine CAS No. 57366-68-4

7-Phenyl-5,6,8,9-tetrahydrodibenzo[c,h]acridine

Cat. No.: B2712918
CAS No.: 57366-68-4
M. Wt: 359.472
InChI Key: UXQDRWBSPXCAKM-UHFFFAOYSA-N
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Description

7-Phenyl-5,6,8,9-tetrahydrodibenzo[c,h]acridine (CAS# 6581-76-6) is a tetracyclic acridine derivative of significant interest in medicinal and organic chemistry research. This compound has a molecular formula of C21H17N and a molecular weight of 283.37 g/mol . Its polycyclic, semi-planar structure is characteristic of acridine-based scaffolds, which are known for their ability to interact with various biological targets, particularly through DNA intercalation . Acridine derivatives are extensively investigated for their broad spectrum of biological activities. The planar structure of these compounds allows them to act as DNA intercalators and inhibit enzymes such as topoisomerase and telomerase, making them promising scaffolds in anticancer research . Several acridine analogues, including DACA and triazoloacridone, have entered clinical studies for their antitumour properties . Furthermore, naturally occurring acridine and acridone alkaloids demonstrate other valuable activities, including antimicrobial, antimalarial, and antiviral effects, highlighting the versatility of this chemical class in drug discovery efforts . Researchers can utilize this compound as a key synthetic intermediate or as a core structure for developing novel bioactive molecules. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

13-phenyl-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N/c1-2-10-20(11-3-1)25-23-16-14-18-8-4-6-12-21(18)26(23)28-27-22-13-7-5-9-19(22)15-17-24(25)27/h1-13H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQDRWBSPXCAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=C(C4=CC=CC=C4CC3)N=C2C5=CC=CC=C51)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57366-68-4
Record name 7-PHENYL-5,6,8,9-TETRAHYDRODIBENZ(C,H)ACRIDINE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenyl-5,6,8,9-tetrahydrodibenzo[c,h]acridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

the principles of large-scale organic synthesis, such as batch reactors and continuous flow systems, could be adapted for its production .

Chemical Reactions Analysis

Characterization Data:

  • Melting Point: 104-105°C.

  • IR (cm^-1): 1607 (C=N stretching).

  • 1H NMR (300 MHz, CDCl3): 2.92 (t, J = 5.4 Hz, 4H), 3.02-3.06 (m, 4H), 7.24-7.67 (m, 7H), 7.72 (d, J = 7.5 Hz, 2H).

  • Elemental Analysis: C, 86.12; H, 6.27; N, 3.35 .

Chemical Reactions and Mechanisms

The synthesis of 7-phenyl-5,6,8,9-tetrahydrodibenzo[c,h]acridine involves a complex mechanism that can be explained through two plausible pathways:

  • Path 1: Activation of the aldehydic carbonyl oxygen by the acid part of L-proline through intermolecular H-bonding, followed by condensation with 1-tetralone to form an intermediate (chalcone), which then undergoes cyclization, dehydration, and rearrangement to yield the final product.

  • Path 2: Iminium catalysis leading to the same intermediate, which then condenses with 3,4-dihydronaphthalen-1-amine, followed by cyclization, dehydration, and rearrangement .

Biological Activities of Acridines:

  • DNA Intercalation: Acridines can bind to DNA, disrupting its replication and transcription processes.

  • Anticancer Effects: Various acridine derivatives have shown promising anticancer activities in vitro and in vivo models .

Table 2: Characterization Data for this compound

PropertyValue
Melting Point (°C)104-105
IR (cm^-1)1607 (C=N stretching)
1H NMR (300 MHz)2.92 (t, J = 5.4 Hz, 4H), 3.02-3.06 (m, 4H), 7.24-7.67 (m, 7H), 7.72 (d, J = 7.5 Hz, 2H)
Elemental AnalysisC, 86.12; H, 6.27; N, 3.35

Scientific Research Applications

Anticancer Properties

Research has shown that acridine derivatives, including 7-phenyl-5,6,8,9-tetrahydrodibenzo[c,h]acridine, exhibit notable anticancer activities. A critical review highlighted the effectiveness of acridines in targeting cancer cells through mechanisms such as DNA intercalation and inhibition of topoisomerases . For instance, compounds derived from acridine structures have been found to inhibit cancer cell proliferation in various cell lines, demonstrating IC50 values in the low micromolar range.

Table 1: Anticancer Activity of Acridine Derivatives

CompoundCell LineIC50 (µM)
8cU9370.90
LS-1-10ColonNot specified
ACPHA375Not specified

Synthesis of Bioactive Compounds

The synthesis of poly-substituted pyridines using this compound as a precursor has been reported. A study demonstrated the use of L-proline as an organocatalyst for a one-pot reaction to create highly substituted pyridines with potential biological activity . The efficient synthesis method allows for the exploration of various substitutions that could enhance biological efficacy.

Multicomponent Reactions

The compound has been utilized in multicomponent reactions to synthesize complex organic molecules. The reaction conditions optimized for the synthesis of substituted dibenzo[c,h]acridines have shown high yields and selectivity . This versatility makes it a valuable building block in organic synthesis.

Table 2: Reaction Conditions for Synthesis

ReactantsCatalystSolventTemperature (°C)Yield (%)
6-substituted-1-tetralone + Aryl Aldehyde + Ammonium AcetateL-prolineEthanol50High

Crystal Structure Analysis

The crystal structure of this compound has been elucidated through X-ray crystallography. The analysis revealed a unique butterfly-like conformation with specific pseudostacking interactions between the acridine rings and aromatic systems . Understanding the structural features aids in predicting the compound's reactivity and interaction with biological targets.

Table 3: Selected Crystallographic Data

ParameterValue
Bond Length (C-N)1.34 Å
Bond Angle (C-C-C)120°
Torsion Angle45°

Mechanism of Action

The mechanism of action of 7-Phenyl-5,6,8,9-tetrahydrodibenzo[c,h]acridine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, its potential anti-cancer activity may involve the inhibition of specific enzymes or the disruption of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Planarity

  • Acridine vs. Tetrahydroacridine Derivatives :
    Replacement of the fully aromatic acridine ring with a 3-chloro-5,6,7,8-tetrahydroacridine scaffold (as in Group 6 compounds) reduces planarity but retains lipophilicity. This structural change diminishes DNA-intercalating properties due to reduced aromatic stacking . In contrast, 7-Phenyl-5,6,8,9-tetrahydrodibenzo[c,h]acridine retains partial planarity in its fused benzene rings, enabling moderate π-π interactions .
  • Quinoline-Based Analogues: Substitution with a 7-chloroquinoline ring (Group 7 compounds) results in a less bulky structure compared to acridine. However, these analogues show poor anti-acetylcholinesterase (AChE) activity (IC₅₀ > 3000 nM), highlighting the critical role of the acridine core in enzymatic inhibition .

Substituent Effects on Bioactivity

  • Chloro and Methoxy Groups: The 6-chloro-2-methoxyacridine scaffold (Group 2) exhibits weak AChE inhibition (IC₅₀ > 3000 nM) when paired with phenylamino side chains. This contrasts with the unsubstituted acridine derivatives (Group 5), which show moderate activity, suggesting that electron-withdrawing substituents may disrupt enzyme binding .
  • Phenyl and Piperazine Side Chains: Compounds with 4-diethylaminophenyl or 4-(4-methylpiperazin-1-yl)phenyl side chains (e.g., compounds 16, 54, 60) demonstrate enhanced neuroprotective and anti-prion activities compared to simpler aliphatic chains. These side chains improve solubility and target affinity .

Physicochemical Properties

  • Lipophilicity and Solubility: The introduction of ether-oxygen chains in 7-{3-Ethoxy-4-[2-(2-methoxyethoxy)ethoxy]phenyl}-5,6,8,9-tetrahydrodibenzo[c,h]acridine significantly improves aqueous solubility (logP reduced by 1.2 units) while maintaining crystallinity (monoclinic P2₁/c space group, a = 9.1797 Å, b = 30.203 Å) . This modification contrasts with non-polar derivatives like 7-(4-methoxyphenyl)-5,6,8,9-tetrahydrodibenzo[c,h]acridine, which exhibit poor solubility .

Carcinogenic and Anticancer Potential

  • Benzacridine Derivatives: While 7-methylbenz[c]acridine is a potent carcinogen, its oxidized metabolites (e.g., 3-methoxy-7-methylbenz[c]acridine) show weak activity. This suggests that hydrogenation (as in 5,6,8,9-tetrahydrodibenzo[c,h]acridine) may reduce carcinogenicity by limiting metabolic activation .
  • Antitumor Activity: 9-Phenyl acridine derivatives induce apoptosis in cancer cells (e.g., A375 melanoma cells) via intercalation and DNA damage .

Key Data Tables

Table 1: Structural and Activity Comparison of Acridine Derivatives

Compound Core Structure Substituents AChE IC₅₀ (nM) Solubility (logP) Key Activity
This compound Partially hydrogenated acridine Phenyl at C7 N/A 3.8 (unmodified) Neuroprotective
6-Chloro-2-methoxyacridine Fully aromatic acridine Cl at C6, OCH₃ at C2 >3000 4.5 Weak AChE inhibition
3-Chloro-5,6,7,8-tetrahydroacridine Tetrahydroacridine Cl at C3 N/A 3.9 Reduced DNA intercalation
7-Chloroquinoline Quinoline Cl at C7 >3000 2.7 Inactive

Table 2: Crystallographic Data

Compound Space Group a (Å) b (Å) c (Å) β (°) Reference
This compound Monoclinic 9.1797 30.203 11.0131 111.056
7-{3-Ethoxy-4-[2-(2-methoxyethoxy)ethoxy]phenyl}-... Monoclinic 9.1797 30.203 11.0131 111.056

Notes

  • Synthetic Challenges : Hydrogenation of the acridine core requires precise control to avoid over-reduction, as seen in the synthesis of 5,6,8,9-tetrahydro-7-phenyldibenzo[c,h]acridine .
  • Biological Limitations : While ether-oxygen chains improve solubility, they may sterically hinder target binding, necessitating optimization of chain length and flexibility .
  • Contradictory Evidence : The 6-chloro-2-methoxyacridine scaffold shows poor AChE inhibition despite structural similarity to active compounds, underscoring the complexity of enzyme-substrate interactions .

Biological Activity

7-Phenyl-5,6,8,9-tetrahydrodibenzo[c,h]acridine (CAS Number: 57366-68-4) is a compound belonging to the acridine family, which has garnered attention for its diverse biological activities. Acridines are known for their potential as therapeutic agents due to their anti-cancer, anti-bacterial, and anti-parasitic properties. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.

  • Molecular Formula : C₃₃H₂₁N
  • Molecular Weight : 359.462 g/mol
  • LogP : 6.27980 (indicating high lipophilicity)

These properties suggest that the compound may have significant interactions within biological systems.

The biological activity of this compound is primarily linked to its ability to intercalate DNA and inhibit topoisomerase II. This mechanism is critical in cancer therapy as it disrupts DNA replication and transcription processes.

Key Mechanisms:

  • DNA Intercalation : The planar structure allows the compound to insert between DNA base pairs.
  • Topoisomerase II Inhibition : Disruption of this enzyme leads to DNA strand breaks during replication.
  • Apoptosis Induction : The compound triggers programmed cell death in cancer cells.

Biological Activity Overview

A summary of the biological activities observed in various studies is presented in the table below:

Activity TypeObserved EffectsReference
Anti-cancerInhibits growth of various cancer cell lines
CytotoxicityIC₅₀ values in low micromolar range for HCT-116
AntibacterialEffective against specific bacterial strains
AntiviralExhibits activity against certain viruses

Case Study 1: Anti-Cancer Activity

A study investigated the efficacy of this compound against several cancer cell lines including HCT-116 (colon carcinoma) and MCF-7 (breast cancer). The results indicated significant cytotoxicity with IC₅₀ values ranging from 0.90 µM to 17.32 µM across different cell lines. Notably, the compound demonstrated superior activity compared to standard chemotherapeutics such as etoposide and 5-fluorouracil .

Case Study 2: Mechanistic Insights

In vitro studies revealed that the compound induces apoptosis through the activation of caspases and the release of cytochrome c from mitochondria in treated cancer cells. The activation of these pathways suggests that this compound not only inhibits cell proliferation but also promotes cell death through intrinsic apoptotic mechanisms .

Q & A

Q. What are the key challenges in synthesizing 7-Phenyl-5,6,8,9-tetrahydrodibenzo[c,h]acridine, and how can they be addressed methodologically?

Synthesis of polycyclic aromatic compounds like this acridine derivative often faces issues with regioselectivity and steric hindrance. A validated approach involves introducing solubilizing groups (e.g., ether-oxygen chains) to intermediates, as demonstrated in analogous dibenzoacridine derivatives. This modification reduces aggregation during cyclization and improves reaction yields . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended to isolate the product from byproducts.

Q. How can the stability of this compound in solution be optimized for in vitro studies?

Stability in aqueous solutions is critical for biological assays. Evidence from studies on structurally related dihydropterins shows that additives like dithiothreitol (DTT) can suppress autoxidation of labile intermediates, preserving the compound’s redox-sensitive moieties. Buffering at pH 6.8–7.2 and storing solutions under inert gas (e.g., argon) further minimizes degradation .

Q. What strategies enhance the solubility of hydrophobic acridine derivatives for cell-based assays?

Functionalization with polar substituents (e.g., hydroxyl, methoxy, or polyethylene glycol chains) improves aqueous solubility without significantly altering the core aromatic system. Co-solvents such as DMSO (≤0.1% v/v) or cyclodextrin-based encapsulation are practical for maintaining biocompatibility while achieving sufficient solubility .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • X-ray crystallography : Resolves the tetracyclic framework and phenyl substituent orientation, with data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
  • NMR : 1H^1H- and 13C^{13}C-NMR in deuterated DMSO or CDCl3_3 confirm proton environments and carbon hybridization states. Aromatic protons typically appear as multiplets in δ 7.0–8.5 ppm .
  • HRMS : Electrospray ionization (ESI) in positive mode validates molecular weight with <2 ppm error .

Advanced Research Questions

Q. How can computational tools (e.g., DFT, molecular dynamics) guide the design of derivatives with improved enzymatic inhibition profiles?

Density Functional Theory (DFT) calculations predict electron distribution in the acridine core, identifying sites for electrophilic/nucleophilic modification. Molecular docking (AutoDock Vina) against target enzymes (e.g., tyrosine hydroxylase) optimizes binding affinity. Reaction path searches using quantum chemical methods (ICReDD’s approach) streamline experimental condition optimization .

Q. What mechanistic insights explain contradictory data on redox behavior in dihydroacridine derivatives?

Discrepancies in oxidation/reduction potentials often arise from equilibrium shifts between tautomers (e.g., 7,8-dihydropterin ↔ 6-hydroxy-tetrahydropterin). Real-time monitoring via UV-Vis spectroscopy (e.g., at 260 nm for dihydro species) and cyclic voltammetry can resolve these dynamics. Redox-active additives (e.g., K3_3[Fe(CN)6_6]) stabilize specific oxidation states for reproducible results .

Q. How should researchers design factorial experiments to evaluate substituent effects on biological activity?

A 2k^k factorial design (k = variables like substituent polarity, steric bulk) efficiently screens interactions. For example:

  • Factors : Electron-donating groups (EDGs) vs. electron-withdrawing groups (EWGs), alkyl chain length.
  • Responses : IC50_{50} values, solubility, metabolic stability. Statistical analysis (ANOVA) identifies significant factors, reducing redundant synthesis steps .

Q. What protocols mitigate batch-to-batch variability in scaled-up synthesis?

  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression (e.g., carbonyl intermediate formation).
  • Design of Experiments (DoE) : Defines critical parameters (temperature, catalyst loading) for robust reproducibility.
  • Quality Control : HPLC purity thresholds (>95%) and consistent crystallization conditions (e.g., anti-solvent addition rate) ensure uniformity .

Methodological Notes

  • Data Contradiction Analysis : When conflicting results arise (e.g., varying inhibition constants), validate assay conditions (pH, ionic strength) and confirm compound integrity via LC-MS post-assay .
  • Advanced Characterization : Time-resolved fluorescence quenching studies elucidate interactions with biomolecules, while EPR spectroscopy detects radical intermediates during redox reactions .

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